m-PEG5-phosphonic acid

Description

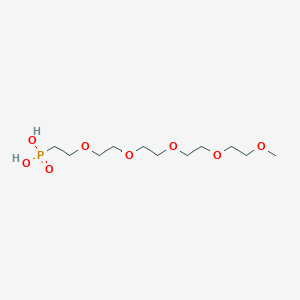

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTDZLSRRJVKHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG5-phosphonic acid: A Versatile Tool for Drug Delivery and Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG5-phosphonic acid, systematically named (2,5,8,11,14-pentaoxahexadecan-16-yl)phosphonic acid, is a heterobifunctional molecule of significant interest in the fields of bioconjugation, drug delivery, and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a focus on its role as a hydrophilic linker in Proteolysis Targeting Chimeras (PROTACs), a surface modifier for metal oxide nanoparticles, and a targeting ligand for bone-specific drug delivery systems.

Physicochemical Properties

This compound is characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, which imparts hydrophilicity, and a terminal phosphonic acid group that serves as a robust anchor to various surfaces.[1] The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, a crucial attribute for many biological applications.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C11H25O8P | [2] |

| Molecular Weight | 316.29 g/mol | [2] |

| CAS Number | 1807512-39-5 | [2] |

| Appearance | Solid powder | [2] |

| Purity | >98% (typical) | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | -20°C for long-term storage | [2] |

Synthesis of this compound

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction (Adapted)

This protocol describes a two-step synthesis: first, the formation of the diethyl phosphonate (B1237965) ester from the corresponding PEG bromide, and second, the hydrolysis to the final phosphonic acid.

Step 1: Synthesis of this compound diethyl ester

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (B83602) (3.0-5.0 equivalents).[4]

-

Reaction Conditions: Heat the mixture to 140-160°C and maintain this temperature for 4-6 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC) or 31P NMR spectroscopy.

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. The resulting residue is then purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield pure this compound diethyl ester.[4]

Step 2: Hydrolysis to this compound

-

Hydrolysis: The purified diethyl ester is then hydrolyzed to the free phosphonic acid. This can be achieved by treating the ester with trimethylsilyl (B98337) bromide (TMSBr) followed by methanolysis.[5]

-

Purification: The final product, this compound, is obtained after removal of solvents under vacuum.[5]

References

- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Bone Targeting Nanoparticles for the Treatment of Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

m-PEG5-phosphonic acid: A Technical Guide for Researchers

Introduction

m-PEG5-phosphonic acid (methoxy-pentaethylene glycol-phosphonic acid) is a heterobifunctional molecule increasingly utilized in biomedical and materials science research. It incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a phosphonic acid moiety. The PEG component, consisting of five ethylene (B1197577) glycol units, enhances aqueous solubility, reduces non-specific protein binding, and can improve the pharmacokinetic properties of conjugated molecules.[1][2] The terminal phosphonic acid group serves as a robust anchor for binding to metal oxide surfaces, such as titanium dioxide and iron oxide, as well as to calcium ions found in bone tissue.[3] This unique combination of properties makes this compound a versatile tool in drug delivery, for the development of biocompatible surfaces on medical implants, and as a linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2][4]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a methoxy-terminated PEG chain linked to a phosphonic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C11H25O8P | [2][5] |

| Molecular Weight | 316.29 g/mol | [2] |

| CAS Number | 1807512-39-5 | [5] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO. The PEG chain enhances water solubility. | [4][6][7] |

| pKa | Specific experimental values are not readily available in the literature. Phosphonic acids are generally dibasic acids with pKa1 in the range of 1-3 and pKa2 in the range of 6-8. | [8][9][10] |

| SMILES | COCCOCCOCCOCCOCCP(O)(O)=O | [4] |

Table 2: Spectroscopic Data (Expected)

While detailed, experimentally verified spectra for this specific molecule are not publicly available, the following table outlines the expected spectroscopic characteristics based on its structure.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy (B1213986) group protons (~3.3 ppm), ethylene glycol protons (3.5-3.7 ppm), and protons on the carbon adjacent to the phosphorus atom. |

| ¹³C NMR | Signals for the methoxy carbon, the carbons in the PEG backbone, and the carbon atom bonded to phosphorus. |

| ³¹P NMR | A characteristic signal for the phosphonic acid group. |

| Mass Spec (ESI-MS) | Expected [M-H]⁻ at m/z 315.12. |

| FT-IR | Characteristic peaks for P=O, P-O-H, C-O-C, and O-H stretching vibrations. The P=O stretching vibration is typically observed in the 900-1200 cm⁻¹ range.[11] |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a diethyl phosphonate (B1237965) ester via a Michaelis-Arbuzov or a similar reaction, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Applications in Research and Drug Development

Surface Modification of Medical Implants and Nanoparticles

The phosphonic acid group of this compound exhibits strong binding to metal oxide surfaces. This property is exploited to create biocompatible coatings on materials such as titanium implants and iron oxide nanoparticles.[12][13] The attached PEG chains form a hydrophilic layer that reduces non-specific protein adsorption and subsequent inflammatory responses, thereby improving the biocompatibility and in vivo longevity of the material.[13]

Linker for Proteolysis Targeting Chimeras (PROTACs)

This compound is utilized as a hydrophilic linker in the synthesis of PROTACs.[14] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[15] The PEG linker component enhances the solubility and cell permeability of the PROTAC molecule, which is often a critical factor for its efficacy.[16][17]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of similar PEG-phosphonic acids.

Step 1: Synthesis of Diethyl (m-PEG5-ethyl)phosphonate

-

Combine m-PEG5-bromide (1.0 equivalent) and an excess of triethyl phosphite (B83602) (3.0-5.0 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Heat the reaction mixture to 140-160 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield diethyl (m-PEG5-ethyl)phosphonate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified diethyl (m-PEG5-ethyl)phosphonate from Step 1 in concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-10 hours.

-

Monitor the hydrolysis by TLC or ³¹P NMR until the starting material is consumed.

-

After cooling, remove the solvent under reduced pressure.

-

The crude product can be purified by an appropriate method, such as recrystallization or precipitation, to yield pure this compound.

Protocol 2: Surface Modification of a Titanium Substrate

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a titanium surface.[13]

-

Substrate Cleaning: Sequentially sonicate titanium substrates in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrates under a stream of high-purity nitrogen.

-

Surface Activation: Treat the cleaned substrates with oxygen plasma (e.g., 100 W for 2-5 minutes) to generate surface hydroxyl groups.

-

Coating Solution Preparation: Prepare a 1-10 mM solution of this compound in an anhydrous solvent such as ethanol (B145695) or THF.

-

SAM Formation: Immerse the activated, dry titanium substrates in the coating solution. Incubate for 12-24 hours at room temperature with gentle agitation.

-

Rinsing: Remove the substrates and rinse thoroughly with the fresh anhydrous solvent to remove non-covalently bound molecules, followed by a final rinse with deionized water.

-

Drying: Dry the modified substrates under a stream of nitrogen.

-

Characterization: The modified surface can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of phosphorus and water contact angle measurements to verify increased hydrophilicity.

Protocol 3: General Workflow for PROTAC Synthesis using a PEG Linker

This protocol outlines a general workflow for synthesizing a PROTAC where this compound could be functionalized for use as the linker.[1][18]

-

Linker Functionalization: The this compound linker is first activated or functionalized to allow for sequential coupling with the two ligands. This may involve protecting one of the hydroxyl groups on the phosphonic acid and converting the other to a reactive group for the first coupling reaction.

-

First Ligand Coupling: The ligand for either the E3 ligase or the protein of interest (POI), containing a complementary functional group, is reacted with the activated linker.

-

Intermediate Purification: The resulting ligand-linker conjugate is purified to remove unreacted starting materials.

-

Second Ligand Coupling: The second ligand is then coupled to the other end of the linker.

-

Final Purification: The final PROTAC molecule is purified, typically using preparative HPLC.

-

Characterization: The identity and purity of the final PROTAC are confirmed using analytical techniques such as LC-MS and NMR.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 3. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound, 1807512-39-5 | BroadPharm [broadpharm.com]

- 6. cenmed.com [cenmed.com]

- 7. This compound | 1807512-39-5 [amp.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement | Semantic Scholar [semanticscholar.org]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

- 16. biochempeg.com [biochempeg.com]

- 17. precisepeg.com [precisepeg.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of m-PEG5-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and widely applicable protocol for the synthesis of m-PEG5-phosphonic acid. This heterobifunctional linker is of significant interest in drug delivery and bioconjugation, owing to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and the bone-targeting or chelating properties of the phosphonic acid moiety. The synthesis is presented as a two-step process, commencing with the formation of a phosphonate (B1237965) ester via a Michaelis-Arbuzov-type reaction, followed by hydrolysis to the final phosphonic acid product.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The first step involves the reaction of a methoxy-PEG5 precursor with a suitable leaving group, such as a tosylate, with triethyl phosphite (B83602) to form the diethyl phosphonate ester. The subsequent step is the hydrolysis of this ester to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl m-PEG5-phosphonate

This procedure details the synthesis of the diethyl ester intermediate, a critical precursor to the final product. The Michaelis-Arbuzov reaction is a reliable method for forming carbon-phosphorus bonds.

Reaction Scheme:

Caption: Michaelis-Arbuzov reaction for diethyl m-PEG5-phosphonate synthesis.

Methodology:

-

Preparation of m-PEG5-Tosylate: In a round-bottom flask, dissolve methoxy-pentaethylene glycol (m-PEG5-OH) (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents) dissolved in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG5-tosylate, which can be used in the next step without further purification.

-

Michaelis-Arbuzov Reaction: In a separate flask, heat m-PEG5-tosylate (1 equivalent) with an excess of triethyl phosphite (3-5 equivalents) at 120-140 °C for 4-6 hours under an inert atmosphere.

-

The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

-

The resulting crude diethyl m-PEG5-phosphonate can be purified by column chromatography on silica (B1680970) gel.

| Parameter | Value |

| m-PEG5-OH | 1 equivalent |

| p-Toluenesulfonyl chloride | 1.2 equivalents |

| Triethylamine | 1.5 equivalents |

| Triethyl phosphite | 3-5 equivalents |

| Reaction Temperature (Tosylation) | 0 °C to Room Temperature |

| Reaction Temperature (Arbuzov) | 120-140 °C |

| Reaction Time (Tosylation) | 12-16 hours |

| Reaction Time (Arbuzov) | 4-6 hours |

| Purification | Column Chromatography |

Table 1: Key experimental parameters for the synthesis of diethyl m-PEG5-phosphonate.

Step 2: Hydrolysis of Diethyl m-PEG5-phosphonate to this compound

The final step in the synthesis is the conversion of the diethyl phosphonate ester to the desired phosphonic acid. This can be achieved through either acidic or basic hydrolysis.

Reaction Scheme:

Caption: Hydrolysis of diethyl m-PEG5-phosphonate.

Methodology (Acidic Hydrolysis):

-

Dissolve the purified diethyl m-PEG5-phosphonate (1 equivalent) in a solution of concentrated hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours.

-

Monitor the reaction by TLC or NMR to confirm the disappearance of the starting material.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the water and excess acid under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization or by using an appropriate ion-exchange chromatography method.

| Parameter | Value |

| Diethyl m-PEG5-phosphonate | 1 equivalent |

| Hydrochloric Acid | 6 M (excess) |

| Reaction Temperature | Reflux (100-110 °C) |

| Reaction Time | 8-12 hours |

| Purification | Recrystallization or Ion-Exchange Chromatography |

Table 2: Key experimental parameters for the hydrolysis of diethyl m-PEG5-phosphonate.

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | This compound | Diethyl m-PEG5-phosphonate |

| Molecular Formula | C11H25O8P | C15H33O8P |

| Molecular Weight | 316.29 g/mol [1] | 372.39 g/mol |

| CAS Number | 1807512-39-5[1] | 1807512-42-0[2] |

| Appearance | Solid Powder[1] | Liquid/Oil |

| Purity (Typical) | ≥98%[1] | ≥98% |

| Solubility | Soluble in DMSO[1] | Soluble in organic solvents |

Table 3: Physicochemical properties of this compound and its diethyl ester intermediate.

Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR should be used to confirm the structure of the final product and the disappearance of the ethyl ester peaks from the intermediate.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize reaction conditions, purification methods, and analytical techniques based on their specific laboratory settings and desired product specifications.

References

An In-depth Technical Guide to m-PEG5-phosphonic acid

This technical guide provides a comprehensive overview of m-PEG5-phosphonic acid, a bifunctional molecule increasingly utilized in biomedical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, key applications, and relevant experimental protocols.

Physicochemical Properties of this compound

This compound is a hydrophilic linker molecule composed of a monomethylated polyethylene (B3416737) glycol (PEG) chain with five repeating ethylene (B1197577) glycol units, terminated with a phosphonic acid group. This structure imparts unique properties beneficial for various applications. The PEG chain provides excellent water solubility, biocompatibility, and "stealth" properties that can reduce non-specific protein binding and prolong circulation times in vivo. The terminal phosphonic acid group serves as a robust anchor for binding to metal oxide surfaces, including iron oxide, titanium dioxide, and the hydroxyapatite (B223615) matrix of bone.

A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| Molecular Weight | 316.29 g/mol | [1][2][3][4] |

| Alternate Molecular Weight | 316.3 g/mol | [5][6] |

| Chemical Formula | C₁₁H₂₅O₈P | [1][3][4][5][6] |

| CAS Number | 1807512-39-5 | [3][4][5][6] |

| Exact Mass | 316.1287 | [3] |

| Typical Purity | ≥95% or 98% | [2][4][5][6] |

| Storage Conditions | -20°C | [5][6] |

Core Applications

The unique characteristics of this compound make it a versatile tool in several advanced applications:

-

PROTAC (Proteolysis Targeting Chimera) Synthesis: It is employed as a flexible, hydrophilic linker to connect a target protein-binding ligand (warhead) to an E3 ubiquitin ligase ligand.[1][7][8][] The length and hydrophilicity of the PEG chain are critical for optimizing the formation of the ternary complex, which leads to the ubiquitination and subsequent degradation of the target protein.

-

Targeted Drug Delivery: The phosphonic acid moiety has a strong affinity for calcium ions, making it an excellent targeting ligand for bone tissue.[2] Nanoparticles functionalized with this compound can be used to deliver therapeutic agents specifically to bone for treating conditions like osteoporosis and bone metastases, thereby enhancing efficacy and reducing systemic toxicity.[2]

-

Surface Modification of Materials:

-

Biomedical Implants: It can be used to coat the surfaces of metallic implants (e.g., titanium) to improve their biocompatibility and promote osseointegration.[2]

-

Nanoparticles: It serves as a stabilizing agent for metal oxide nanoparticles, preventing their aggregation in biological media and improving their dispersion.[4] The PEG component provides a "stealth" layer that helps evade the immune system.[4]

-

Biosensors and Coatings: The phosphonic acid group can functionalize surfaces to create stable coatings on metal oxides, which is useful in the development of biosensors and other diagnostic tools.[4]

-

Experimental Protocols

While specific protocols for this compound are often proprietary or application-dependent, the following sections provide detailed, representative methodologies for its common applications. These protocols may require optimization for specific research needs.

Protocol 1: PROTAC Synthesis (Generalized)

This protocol outlines the general steps for synthesizing a PROTAC using a PEG linker like this compound, which typically possesses a reactive group (e.g., a carboxylic acid) for coupling.

Step 1: Coupling of Target Protein Ligand (Warhead) to the Linker

-

Activation: Dissolve the warhead ligand (containing a suitable functional group like an amine, 1 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

-

Add a coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3 equivalents).

-

Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress using an appropriate analytical technique like LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the warhead-linker intermediate by column chromatography.

Step 2: Coupling of Warhead-Linker Intermediate to E3 Ligase Ligand

-

Activation: Dissolve the purified warhead-linker intermediate (1 equivalent) in anhydrous DMF. Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 3 equivalents).

-

Reaction: Add the E3 ligase ligand (1.1 equivalents) to the reaction mixture. Stir at room temperature for 4-16 hours, monitoring by LC-MS.

-

Purification: Upon completion, filter the reaction mixture and purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Surface Functionalization of Iron Oxide Nanoparticles

This protocol describes how to coat iron oxide nanoparticles with this compound to improve their stability and biocompatibility.

Materials:

-

Oleic acid-coated iron oxide nanoparticles dispersed in an organic solvent (e.g., chloroform).

-

This compound.

-

Deionized water.

-

Magnetic separator.

Procedure:

-

Disperse the hydrophobic iron oxide nanoparticles in chloroform.

-

Dissolve an excess of this compound in deionized water to create an aqueous solution.

-

Add the aqueous solution of this compound to the nanoparticle dispersion.

-

Sonicate the mixture for approximately 30 minutes to facilitate the ligand exchange process, where the phosphonic acid group displaces the oleic acid on the nanoparticle surface.

-

Stir the biphasic mixture vigorously for 24 hours at room temperature.

-

Remove the organic solvent by rotary evaporation.

-

Wash the resulting aqueous dispersion of nanoparticles with deionized water multiple times using a magnetic separator to remove any unbound this compound.

-

Resuspend the final functionalized nanoparticles in a suitable buffer (e.g., PBS).

-

Characterize the stabilized nanoparticles for size (using Dynamic Light Scattering), zeta potential, and stability in biological buffers.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the biocompatibility of this compound-functionalized nanoparticles or the efficacy of a drug delivered by these nanoparticles.

Materials:

-

A relevant cell line (e.g., osteosarcoma cells for bone-targeted particles).

-

Cell culture medium and supplements.

-

Blank functionalized nanoparticles (without drug).

-

Drug-loaded functionalized nanoparticles.

-

Free drug solution (as a control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well plates.

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the blank nanoparticles, drug-loaded nanoparticles, and the free drug. Include untreated cells as a negative control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of this compound.

Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

Caption: Experimental workflow for nanoparticle surface functionalization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 5. xcessbio.com [xcessbio.com]

- 6. PEG Phosphonate, Phosphonate linker | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. cenmed.com [cenmed.com]

An In-depth Technical Guide to the Physical Properties of m-PEG5-phosphonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of m-PEG5-phosphonic acid, a heterobifunctional linker molecule increasingly utilized in drug delivery, surface modification, and the development of proteolysis targeting chimeras (PROTACs). This document details its chemical structure, molecular characteristics, and solubility, and provides standardized experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is characterized by a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) glycol units, providing hydrophilicity and steric shielding, and a terminal phosphonic acid group, which offers a strong binding moiety for metal oxides and other surfaces.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅O₈P | [1] |

| Molecular Weight | 316.29 g/mol | [2] |

| CAS Number | 1807512-39-5 | [1] |

| Appearance | Solid powder | |

| pKa (Predicted) | 2.14 ± 0.10 | [1] |

| Solubility | Soluble in water and DMSO. The hydrophilic PEG linker enhances aqueous solubility. | [3][4] |

Chemical Structure

The structure of this compound, consisting of a methoxy-PEG tail and a phosphonic acid head, is crucial to its function.

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below. These protocols are based on standard analytical techniques for PEGylated and phosphonic acid-containing compounds.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is a standard approach to determine the equilibrium solubility of a compound in an aqueous buffer.[5]

1. Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD)

-

Volumetric flasks and pipettes

2. Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a glass vial. The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to pellet the undissolved solid.

-

Sample Preparation for Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the mobile phase to be used for HPLC analysis.

-

Quantification: Analyze the diluted sample using a validated HPLC method. The concentration is determined by comparing the peak area to a standard curve of this compound of known concentrations.

-

Calculation: The equilibrium solubility is calculated by multiplying the determined concentration by the dilution factor.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of a substance. For a phosphonic acid, two pKa values are expected.[6]

1. Materials:

-

This compound

-

Deionized water

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

2. Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water.

-

Initial pH Adjustment: If necessary, add a small amount of HCl to the solution to ensure the phosphonic acid is fully protonated.

-

Titration: Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the half-equivalence points of the titration curve. The first pKa (pKa₁) corresponds to the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) corresponds to the pH at the midpoint between the first and second equivalence points.

References

Solubility of m-PEG5-phosphonic acid in Organic Solvents: An In-depth Technical Guide

This technical guide offers a comprehensive overview of the solubility characteristics of m-PEG5-phosphonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for precise solubility determination, and provides visual workflows to guide laboratory practices. While specific quantitative solubility data for this compound is limited in public literature, this guide consolidates qualitative reports and predictive assessments based on its molecular structure and data from analogous compounds.

Core Concepts: Understanding the Solubility of this compound

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," where substances with similar polarities tend to be soluble in one another. The molecular structure of this compound contains distinct regions that dictate its interaction with various solvents:

-

Methoxy-PEG5 Chain (m-PEG5): The polyethylene (B3416737) glycol (PEG) portion of the molecule is composed of repeating ethylene (B1197577) oxide units. The ether oxygens in this chain can form hydrogen bonds with protic solvents, rendering this part of the molecule hydrophilic and generally promoting solubility in polar solvents.[1][2][3][4] As a general rule for PEG derivatives, solubility in water and many organic solvents such as dichloromethane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) is high.[5][6]

-

Phosphonic Acid Group (-PO(OH)₂): This is a highly polar, acidic functional group capable of donating hydrogen bonds. This group contributes significantly to the molecule's polarity. Phosphonic acids are typically soluble in water and alcohols but often exhibit poor solubility in less polar organic solvents.[5] The solubility of phosphonic acids can also be highly dependent on pH.[7]

The interplay between the hydrophilic PEG chain and the polar phosphonic acid group results in a molecule that is expected to be most soluble in polar organic solvents.

Solubility Data Summary

Precise quantitative solubility data for this compound in a range of organic solvents is not widely published. The following table summarizes the available qualitative and predictive solubility information to serve as a guideline for solvent selection. This information is based on product data sheets for this compound and closely related PEGylated phosphonates.

It is critical that researchers experimentally verify the solubility for their specific application and conditions.

| Organic Solvent | Chemical Formula | Solvent Type | Reported / Predicted Solubility | Basis / Citation |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | Confirmed in multiple product data sheets for this compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Likely Soluble | Prediction based on the general solubility of PEG compounds and data for m-PEG4-phosphonic acid ethyl ester.[5][8] |

| Methanol | CH₃OH | Polar Protic | Likely Soluble | Prediction based on the polarity of the molecule and data for m-PEG4-phosphonic acid ethyl ester.[5][8] |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Prediction based on the polarity of the molecule and data for m-PEG4-phosphonic acid ethyl ester.[8] |

Experimental Protocol: Determination of Equilibrium Solubility

To obtain precise quantitative data, determining the thermodynamic equilibrium solubility is essential. The isothermal saturation "shake-flask" method is the gold standard for this purpose.[9][10][11] The following protocol provides a detailed methodology for determining the solubility of this compound in a chosen organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

An excess amount of the solid compound (this compound) is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the solution to reach a state of thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the compound in the resulting saturated solution is measured.[12]

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatically controlled orbital shaker or incubator

-

Centrifuge capable of holding the selected vials

-

Micropipettes and tips

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

HPLC system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), as phosphonic acids lack a strong UV chromophore)

-

Volumetric flasks and appropriate glassware

Detailed Procedure

Step 1: Preparation of HPLC Calibration Standards

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a solvent in which it is freely soluble (e.g., DMSO) to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Generate Calibration Curve: Perform a series of serial dilutions of the stock solution to prepare at least five calibration standards of decreasing concentrations. These standards will be used to generate a calibration curve to quantify the compound concentration in the solubility samples.

Step 2: Equilibrium Solubility Measurement

-

Add Excess Solid: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after the equilibration period (e.g., add 5-10 mg of solid to 1 mL of solvent).

-

Add Solvent: Accurately add a known volume (e.g., 1.0 mL) of the test organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture at a consistent speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8][10][13]

-

Phase Separation: After equilibration, remove the vial and let it stand to allow the solid to settle. To ensure complete separation of the undissolved solid, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).[8]

Step 3: Sample Analysis

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): For complete removal of any remaining particulates, filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

-

Dilution: Accurately dilute the clear, saturated solution with a suitable solvent to bring the concentration within the range of the previously prepared HPLC calibration curve. The dilution factor must be recorded precisely.

-

Quantification: Analyze the diluted sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to the calibration curve.

Step 4: Calculation of Solubility Calculate the equilibrium solubility using the following formula:

Solubility (mg/mL) = Concentration from HPLC analysis (mg/mL) × Dilution Factor

Visualized Workflows

The following diagrams, created using Graphviz, illustrate the logical and experimental workflows for assessing and determining the solubility of this compound.

References

- 1. This compound, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 2. cenmed.com [cenmed.com]

- 3. This compound, 1807512-39-5 | BroadPharm [broadpharm.com]

- 4. This compound | 1807512-39-5 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. enamine.net [enamine.net]

- 11. pharmaexcipients.com [pharmaexcipients.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to m-PEG5-phosphonic acid (CAS Number: 1807512-39-5)

Introduction

This compound (CAS: 1807512-39-5) is a heterobifunctional chemical linker integral to advanced drug development and materials science. It incorporates a polyethylene (B3416737) glycol (PEG) chain of five units, which imparts hydrophilicity and biocompatibility, and a terminal phosphonic acid group that serves as a robust anchor to various surfaces.[1][2] Its primary applications are in the construction of Proteolysis Targeting Chimeras (PROTACs) and the functionalization of surfaces for biomedical and electronic applications.[2][3][4] This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized below. The PEG chain enhances aqueous solubility, a crucial feature for many of its applications.[5][6]

| Property | Value | Citation(s) |

| CAS Number | 1807512-39-5 | [3][7] |

| IUPAC Name | 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | [7] |

| Molecular Formula | C11H25O8P | [1][3][7] |

| Molecular Weight | 316.29 g/mol | [1][3][7] |

| SMILES | COCCOCCOCCOCCOCCP(O)(O)=O | [3][5] |

| Purity | ≥95% to ≥98% (supplier dependent) | [1][5][8] |

| Appearance | Solid Powder | [9] |

| Solubility | Soluble in DMSO. The PEG linker increases solubility in aqueous media. | [5][9] |

| Storage Conditions | Long-term at -20°C, short-term at 0-4°C (dry, dark). | [8][10] |

| Shipping Conditions | Shipped under ambient temperature. | [3][8] |

Core Applications & Methodologies

Linker for PROTAC Synthesis

PROTACs are revolutionary therapeutic agents that co-opt the body's ubiquitin-proteasome system to induce the degradation of specific target proteins.[11] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3][4]

The linker is a critical component influencing a PROTAC's efficacy.[3] PEG linkers like this compound are widely used because they enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules.[7][12] The flexibility and length of the PEG chain are key parameters for optimizing the formation of a stable and effective ternary complex (Target Protein-PROTAC-E3 Ligase).[7]

This protocol describes a general method for coupling a linker like this compound (assuming it's been functionalized with a carboxylic acid or amine) to protein ligands. For this example, we assume a carboxylated PEG linker is being coupled to an amine-containing ligand.

-

Materials & Reagents:

-

Carboxyl-PEG5-linker (derived from this compound)

-

Amine-functionalized ligand (for either POI or E3 ligase)

-

Coupling agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU/HOBt

-

Tertiary base: DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous solvent: DMF (N,N-Dimethylformamide) or DMSO

-

Quenching solution, purification columns (e.g., preparative HPLC).

-

-

Procedure:

-

Activation: Dissolve the carboxyl-PEG5-linker (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-functionalized ligand (1.2 eq), dissolved in a minimal amount of anhydrous DMF, to the activated linker solution.

-

Reaction: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using LC-MS.

-

Work-up & Purification: Once the reaction is complete, quench with water and dilute with a suitable organic solvent like ethyl acetate. Perform aqueous washes to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the purified PROTAC intermediate.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized molecule using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Assess purity using analytical HPLC.

-

Surface Modification Agent

The phosphonic acid moiety of this compound is an excellent anchor for metal oxide surfaces such as titanium dioxide (TiO₂), iron oxide (Fe₃O₄), and silica (B1680970) (SiO₂).[1][2] It forms strong, stable bonds (e.g., P-O-metal) via condensation reactions with surface hydroxyl groups.[13]

This property is leveraged in several fields:

-

Biomedical Devices: Creating biocompatible and anti-fouling surfaces on implants to reduce protein adsorption and improve integration.[2][14]

-

Nanoparticle Stabilization: Modifying the surface of nanoparticles to improve their dispersion and stability in aqueous solutions, which is crucial for applications in nanomedicine and drug delivery.[1][2][15] The PEG chain provides "stealth" properties, helping nanoparticles evade the immune system and prolonging circulation time.[16]

-

Sensors: Functionalizing electrode surfaces to enhance the sensitivity and selectivity of electrochemical or biosensors.[1]

This protocol provides a general "simple dipping" method for creating a self-assembled monolayer (SAM) of this compound on a non-porous oxide surface.[8]

-

Materials & Reagents:

-

Metal oxide substrate (e.g., TiO₂-coated glass slide)

-

This compound

-

Solvents: Ethanol, Toluene, or a mixture (high purity)

-

Deionized water

-

Nitrogen gas source

-

Sonicator bath

-

-

Procedure:

-

Substrate Preparation:

-

Clean the metal oxide substrate by sonicating for 15 minutes in ethanol, followed by 15 minutes in deionized water.

-

Dry the substrate thoroughly under a gentle stream of nitrogen gas.

-

-

Immobilization:

-

Prepare a 1-10 mM solution of this compound in a suitable solvent (e.g., ethanol).

-

Completely immerse the cleaned, dry substrate in the phosphonic acid solution in a sealed container.

-

Incubate for 12-24 hours at room temperature to allow for the formation of the self-assembled monolayer.

-

-

Washing and Drying:

-

Carefully remove the substrate from the solution.

-

Rinse it thoroughly with fresh solvent to wash away any non-specifically bound molecules.

-

Dry the functionalized surface again under a stream of nitrogen.

-

-

-

Characterization:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of the PEG-phosphonic acid layer by identifying characteristic peaks for C, O, and P on the surface.[17]

-

Contact Angle Goniometry: To measure the change in surface wettability. A successful PEGylation should result in a more hydrophilic surface (lower water contact angle).[17]

-

Atomic Force Microscopy (AFM): To analyze the surface topography and roughness after modification.

-

Conclusion

This compound is a versatile and valuable tool in modern chemical biology and materials science. Its defined PEG structure provides essential physicochemical properties for PROTAC development, while its phosphonic acid headgroup enables stable and reliable surface functionalization. The experimental protocols outlined in this guide provide a foundation for researchers to utilize this linker in creating next-generation therapeutics and advanced functional materials. As with any specialized reagent, optimization of these general procedures will be necessary for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, 1807512-39-5 | BroadPharm [broadpharm.com]

- 6. cenmed.com [cenmed.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. xcessbio.com [xcessbio.com]

- 10. medkoo.com [medkoo.com]

- 11. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]

- 12. precisepeg.com [precisepeg.com]

- 13. researchgate.net [researchgate.net]

- 14. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 15. Carboxyl–polyethylene glycol–phosphoric acid: a ligand for highly stabilized iron oxide nanoparticles - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Unveiling the Functional Core of m-PEG5-phosphonic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG5-phosphonic acid is a versatile heterobifunctional linker molecule increasingly utilized in advanced biomedical and materials science applications. This technical guide elucidates the fundamental mechanisms of action that underpin its utility, focusing on its roles in surface modification, drug delivery systems, and as a critical component in Proteolysis Targeting Chimeras (PROTACs). Rather than possessing an intrinsic pharmacological activity, the "mechanism of action" of this compound is rooted in its distinct chemical functionalities: a phosphonic acid group for robust anchoring to specific surfaces and a polyethylene (B3416737) glycol (PEG) chain for modulating solubility and biocompatibility. This document provides a detailed overview of these functions, supported by diagrams to illustrate its operational principles.

Core Functional Mechanisms of this compound

This compound's functionality stems from its two key chemical moieties: the phosphonic acid group and the methoxy-terminated polyethylene glycol (m-PEG) chain.

-

Phosphonic Acid Group: This group serves as a strong anchoring agent. It forms stable, covalent-like bonds with metal oxides such as titanium dioxide, aluminum oxide, and silica[1]. Furthermore, it exhibits a high affinity for calcium ions, making it an effective targeting ligand for bone tissue[2]. This interaction is crucial for the development of bone-targeted therapies, as it allows for the selective accumulation and sustained release of therapeutic agents in the skeletal system[2]. The phosphonic acid group can also be used to modify electrode surfaces in biosensors and electrochemical sensors[1].

-

m-PEG5 Chain: The polyethylene glycol component, with five repeating units, imparts several desirable physicochemical properties. It is highly hydrophilic, which significantly increases the aqueous solubility of the molecules it is attached to[1][3][4][5]. In biological systems, the PEG chain creates a hydration shell that can mask the attached molecule from the immune system, reducing immunogenicity and proteolytic degradation[1]. This "stealth" effect prolongs the circulation time of drug delivery systems in the bloodstream[1]. The PEG linker also enhances the dispersion and stability of nanoparticles in aqueous solutions[1].

Applications and Functional Workflows

Surface Modification of Materials

This compound is extensively used to functionalize the surfaces of various materials, including nanoparticles and biomedical implants. The phosphonic acid group provides a stable anchor to the material's surface, while the PEG chain extends into the surrounding medium, conferring biocompatibility and resistance to non-specific protein adsorption[1]. This is critical for improving the performance of biomedical devices and the stability of nanomaterials in biological environments[1][6].

Bone-Targeted Drug Delivery

The affinity of the phosphonic acid moiety for calcium ions is leveraged in designing drug delivery systems that target bone tissue[2]. A therapeutic agent can be conjugated to the this compound, and upon administration, the phosphonic acid group selectively binds to the hydroxyapatite (B223615) matrix of the bone. The PEG chain enhances the solubility and circulation time of the conjugate, allowing for effective delivery to the target site[1][2]. This approach can increase therapeutic efficacy while minimizing systemic toxicity[2].

References

- 1. This compound, CAS 1807512-39-5 | AxisPharm [axispharm.com]

- 2. M-PEG-phosphonic acid | AxisPharm [axispharm.com]

- 3. This compound, 1807512-39-5 | BroadPharm [broadpharm.com]

- 4. This compound | 1807512-39-5 [amp.chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. Phosphonate PEG | Phosphonate Linkers, PEG Phosphonate | AxisPharm [axispharm.com]

The Pivotal Role of the PEG Chain in m-PEG5-Phosphonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The functional molecule, methoxy-poly(ethylene glycol)5-phosphonic acid (m-PEG5-phosphonic acid), represents a critical tool in the realms of drug delivery, biomaterials, and surface science. This technical guide delves into the core functionalities imparted by its short, five-unit polyethylene (B3416737) glycol (PEG) chain. The PEG chain is primarily responsible for conferring hydrophilicity, steric hindrance, and so-called "stealth" properties, which collectively enhance the in-vivo and in-vitro performance of materials and molecules to which it is attached. The terminal phosphonic acid group serves as a robust anchor to a variety of surfaces, particularly metal oxides. This document provides a comprehensive overview of the synergistic action of these two components, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows.

Introduction: A Molecule of Dual Functionality

This compound is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol chain of five repeating ethylene (B1197577) glycol units and a terminal phosphonic acid group. This unique structure allows it to act as a versatile linker, modifying surfaces and molecules to improve their physicochemical and biological properties.

The phosphonic acid headgroup provides a strong and stable anchor to a wide array of inorganic surfaces, most notably metal oxides such as titanium dioxide (TiO₂), iron oxide (Fe₂O₃), and aluminum oxide (Al₂O₃). This interaction is crucial for the development of stable, functionalized nanoparticles, medical implants, and sensors.

The m-PEG5 chain , the focus of this guide, imparts a range of desirable characteristics:

-

Hydrophilicity and Solubility: The ethylene glycol repeats are highly hydrophilic, significantly increasing the water solubility of the molecule and any material it is conjugated to. This is particularly advantageous for improving the formulation and bioavailability of hydrophobic drugs.

-

Biocompatibility and "Stealth" Properties: The PEG chain creates a hydrated layer that can reduce non-specific protein adsorption (biofouling). This "stealth" effect helps to minimize recognition by the immune system, thereby prolonging the circulation time of PEGylated nanoparticles and drug carriers in the bloodstream.

-

Steric Stabilization: The flexible PEG chain creates a physical barrier that prevents the aggregation of nanoparticles in solution, enhancing their colloidal stability.

This guide will explore these roles in detail, supported by quantitative data and established experimental methodologies.

Quantitative Impact of the PEG Chain

The length of the PEG chain is a critical parameter that can be tuned to optimize the performance of a given application. While extensive research has been conducted on long-chain PEGs (e.g., 2 kDa, 5 kDa), the properties of short-chain PEGs, such as the five units in this compound, are of significant interest for applications requiring a balance between hydrophilicity and minimal steric hindrance.

Surface Wettability: The Influence on Hydrophilicity

The hydrophilicity of a surface can be quantified by measuring the water contact angle. A lower contact angle indicates a more hydrophilic surface. The modification of a substrate with m-PEG-phosphonic acids leads to a significant decrease in the water contact angle, confirming the hydrophilic nature of the PEG chain.

| Surface Modification | Substrate | Water Contact Angle (°) | Reference |

| Bare Titanium Oxide | Titanium Oxide | 10 - 20 | [1] |

| Alkylphosphonic Acid (C12) | Titanium Oxide | ~104 | [1] |

| m-PEG4-phosphonic acid ethyl ester (Representative) | Titanium Oxide | 40 - 50 (Estimated) | [1] |

| PEG-Thiol | Gold | < 20 | [1] |

Note: Direct comparative data for a series of short-chain m-PEG-phosphonic acids on the same substrate is limited in publicly available literature. The data for m-PEG4-phosphonic acid ethyl ester is an estimate based on similar short-chain PEG-phosphonic acid systems.

Protein Adsorption: The "Stealth" Effect in Action

A key advantage of PEGylation is the reduction of non-specific protein adsorption. This is crucial for improving the biocompatibility of medical implants and extending the circulation half-life of nanomedicines.

| Surface Modification | Protein | Reduction in Adsorption (%) vs. Control | Reference |

| PEG Silanization on Titanium | Albumin | ~75% | [2] |

| PEG-Phosphonate/Phosphate Copolymer | Various proteins and skim milk | Almost 100% | [3] |

Nanoparticle Properties: Hydrodynamic Diameter and Zeta Potential

When used to functionalize nanoparticles, the PEG chain influences their hydrodynamic diameter and surface charge (zeta potential). An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are indicative of successful PEGylation.

| Nanoparticle System | PEG Chain Length | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |

| Citrate-capped Au nanoparticles | N/A | ~20 | -35 | [3] |

| mPEG-SH coated Au nanoparticles | 20,000 g/mol | - | ~ -1 | [3] |

| PLA-PEG nanoparticles | - | - | -36.0 | [6] |

| P3HB/PVA31-50 nanoparticles | - | ~900 | -28.5 | [7] |

Note: This table illustrates the general effect of PEGylation on nanoparticle properties. The specific values for nanoparticles functionalized with this compound would depend on the core nanoparticle size and material.

Experimental Protocols

Synthesis of this compound

Step 1: Tosylation of m-PEG5-OH

-

Dissolve m-PEG5-OH (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Add triethylamine (B128534) (1.5 equivalents) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate, m-PEG5-OTs.

Step 2: Michaelis-Arbuzov Reaction

-

Combine m-PEG5-OTs (1 equivalent) and an excess of triethyl phosphite (B83602) (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 140-160 °C and maintain this temperature for 4-6 hours.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After the reaction is complete, remove the excess triethyl phosphite and the ethyl tosylate byproduct by vacuum distillation.

-

The resulting diethyl phosphonate (B1237965) ester can be hydrolyzed to the phosphonic acid by refluxing with concentrated hydrochloric acid.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Formation of a Self-Assembled Monolayer (SAM) on a Titanium Dioxide Surface

This protocol describes a general procedure for forming a self-assembled monolayer of this compound on a TiO₂ substrate.[1]

Materials:

-

Titanium dioxide substrate (e.g., wafer, nanoparticle dispersion)

-

This compound

-

Anhydrous solvent (e.g., ethanol, isopropanol, or THF)

-

Beakers, tweezers, and a nitrogen gas line

-

Sonicator

-

Oven or hot plate

Procedure:

-

Substrate Cleaning: Thoroughly clean the TiO₂ substrate to remove organic and inorganic contaminants. A common procedure involves sonicating the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each. Dry the substrate under a stream of high-purity nitrogen gas. For enhanced reactivity, an oxygen plasma or UV-ozone treatment can be applied immediately before deposition.[1]

-

Preparation of Phosphonic Acid Solution: Prepare a dilute solution of this compound in the chosen anhydrous solvent. A typical concentration is in the range of 0.1 mM to 1 mM.[1] Ensure the complete dissolution of the phosphonic acid, using sonication if necessary.

-

SAM Deposition: Immerse the cleaned and dried substrate into the this compound solution. The deposition time can range from a few hours to over 24 hours, depending on the desired monolayer quality.[1] The deposition is typically carried out at room temperature.

-

Rinsing and Drying: After the desired deposition time, remove the substrate from the solution. Rinse it thoroughly with the pure solvent to remove any non-covalently bound (physisorbed) molecules. Dry the substrate under a stream of nitrogen.

-

Annealing (Optional): A post-deposition annealing step (e.g., at 140°C) can be performed to promote the formation of more stable covalent bonds between the phosphonic acid and the substrate surface.[1]

Characterization of the SAM:

-

Water Contact Angle Goniometry: To assess the change in surface wettability.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and confirm the presence of phosphorus and the C-O bonds of the PEG chain on the surface.

-

Atomic Force Microscopy (AFM): To visualize the topography of the monolayer and assess its uniformity.

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided to illustrate key processes and relationships involving this compound.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for SAM formation.

Caption: Functional roles of the PEG chain.

Conclusion

The this compound molecule is a powerful tool for surface modification and bioconjugation, with the PEG chain playing a central role in its efficacy. The five-unit ethylene glycol chain provides a crucial balance of hydrophilicity, biocompatibility, and steric hindrance, leading to improved solubility, reduced biofouling, and enhanced stability of the materials and molecules to which it is attached. While further research is needed to fully quantify the specific properties of the m-PEG5 variant in direct comparison to other short-chain PEG-phosphonic acids, the established principles of PEGylation and phosphonic acid surface chemistry provide a strong foundation for its application in advanced drug delivery systems, medical implants, and biosensors. The experimental protocols and conceptual diagrams presented in this guide offer a practical framework for researchers and developers working with this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. DSpace [cora.ucc.ie]

- 4. Influence of PEG architecture on protein adsorption and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of the Phosphonic Acid Group in PEG Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polyethylene (B3416737) glycol (PEG) linkers with phosphonic acid groups has emerged as a powerful strategy in the fields of drug delivery, diagnostics, and biomaterial science. The unique properties of the phosphonic acid moiety, particularly its strong affinity for metal oxides and bone mineral, offer significant advantages over other functional groups. This technical guide provides a comprehensive overview of the core functions of phosphonic acid in PEG linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Functions and Advantages of Phosphonic Acid-Functionalized PEG Linkers

The primary role of the phosphonic acid group in PEG linkers is to serve as a robust anchoring moiety. This function is critical in a variety of applications, from stabilizing nanoparticles to targeting specific tissues.

Superior Surface Modification and Nanoparticle Stabilization

Phosphonic acids are potent anchoring groups for a wide range of metal oxide nanoparticle surfaces, including iron oxide, cerium oxide, and zirconia, forming strong coordination bonds.[1] This strong interaction is attributed to the ability of phosphonic acids to form multidentate linkages (monodentate, bidentate, and tridentate) with surface metal atoms, creating a more stable and resilient coating compared to single phosphonic acid or carboxylic acid anchors.[2] This enhanced stability is crucial for preventing nanoparticle aggregation and protein corona formation in biological environments, a key requirement for in vivo applications.[3] The PEG component of the linker further contributes to this by imparting "stealth" properties, which reduce non-specific protein adsorption and enhance colloidal stability.[1]

The use of multi-phosphonic acid-based PEG polymers can provide even greater long-term stability, with coatings lasting for months compared to the weeks-long stability of mono-functionalized polymers.[3] This exceptional stability makes phosphonic acid-PEG linkers ideal for developing long-circulating nanocarriers for drug delivery and diagnostic agents.[1][4]

Targeted Drug Delivery to Bone

The phosphonic acid group has a strong affinity for calcium ions, which are abundant in the hydroxyapatite (B223615) matrix of bone.[3][5] This property makes phosphonic acid-functionalized PEG linkers excellent targeting ligands for delivering therapeutic agents to bone tissue.[5] This is particularly valuable for the treatment of bone diseases such as osteoporosis, bone metastases, and osteomyelitis.[5] Bisphosphonates, which contain two phosphonic acid groups, are well-known for their high adsorption rate on bone and are used clinically to treat bone disorders.[6] When conjugated to drugs or nanoparticles via a PEG linker, they can significantly enhance the accumulation of the therapeutic payload in the bone, thereby increasing efficacy and reducing systemic toxicity.[7]

Bioconjugation and PROTACs

Phosphonic acid groups can also serve as versatile handles for bioconjugation.[8] In the context of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins, PEG linkers are crucial for connecting the target protein ligand and the E3 ligase ligand. While the PEG chain provides solubility and flexibility for the formation of a stable ternary complex, the terminal phosphonic acid groups can act as non-hydrolyzable bioisosteres of phosphate (B84403) groups, potentially enhancing the metabolic stability of the PROTAC molecule.[8] They also provide reactive sites for conjugation during PROTAC synthesis.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on phosphonic acid-functionalized PEG linkers, providing a basis for comparison with other surface modification agents.

Table 1: Nanoparticle Size and Zeta Potential with PEG-Phosphonic Acid Stabilization

| Nanoparticle Core Material | Stabilizing Agent | Core Size (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Zeta Potential (mV) | Reference |

| Iron Oxide (USPIO) | PEG(5)-BP | 5.5 ± 0.7 | 24 ± 3 | Near-zero at neutral pH | [1] |

| Cerium Oxide | MPEG2K-MPh | 7 | ~30 | -20 at pH 7.4 | [3] |

| Titanium Oxide | MPEG2K-MPh | 15 | ~40 | -15 at pH 7.4 | [3] |

| Aluminum Oxide | MPEG2K-MPh | 40 | ~60 | -10 at pH 7.4 | [3] |

Table 2: Comparative Surface Density of Self-Assembled Monolayers (SAMs)

| Surface Modification Agent | Substrate | Surface Density | Key Findings | Reference |

| Phosphonic Acid PEG Copolymers | Iron Oxide Nanoparticles | 0.50 molecules/nm² | Demonstrates the formation of a dense and stable PEG layer. | [9] |

| Carboxylic Acid | Titanium Dioxide | Lower than phosphonic acid | Carboxylic acids tend to desorb easily in water, providing limited stability. | [2] |

| Silanes | Titanium Dioxide | Variable | Siloxy-linked molecules showed the highest resistance to leaching. | [10] |

Table 3: Comparative Binding Affinity of Anchoring Groups on Metal Oxide Surfaces

| Anchoring Group | Substrate | Binding Strength in Aqueous Media (pH dependent) | Key Findings | Reference(s) |

| Phosphonic Acid | Hafnium Oxide | Strong, stable over a broad pH range (desorption at pH > 8) | Forms multidentate bonds, leading to robust and stable monolayers. | [2][11] |

| Carboxylic Acid | Hafnium Oxide | Weaker, limited stability over a narrow pH range (typically pH 2-6) | Tends to desorb easily in water due to weaker, often monodentate or bidentate, binding. | [2][11] |

| Catechol | Iron Oxide | Strong, particularly at physiological and basic pH (6-10) | Provides a tightly bound ligand shell. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving phosphonic acid-functionalized PEG linkers.

Synthesis of PEG3-bis(phosphonic acid)

This protocol describes a common two-step synthesis of PEG3-bis(phosphonic acid) via a tosylated intermediate and a Michaelis-Arbuzov reaction.[12]

Step 1: Synthesis of PEG3-ditosylate (Tosylation of Triethylene Glycol)

-

Materials: Triethylene glycol, p-toluenesulfonyl chloride, pyridine (B92270), anhydrous dichloromethane (B109758) (DCM).

-

Procedure:

-

Dissolve triethylene glycol (1 equivalent) in anhydrous DCM and cool to 0°C.

-

Slowly add p-toluenesulfonyl chloride (2.2 equivalents).

-

Add pyridine (2.5 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain PEG3-ditosylate.

-

Step 2: Synthesis of PEG3-bis(phosphonic acid diethyl ester) (Michaelis-Arbuzov Reaction)

-

Materials: PEG3-ditosylate, triethyl phosphite (B83602).

-

Procedure:

-

Combine purified PEG3-ditosylate (1 equivalent) with an excess of triethyl phosphite (5-10 equivalents).

-

Heat the mixture to 140-150°C and stir under an inert atmosphere for 4-6 hours.

-

Monitor the reaction by TLC or ³¹P NMR spectroscopy.

-

After completion, cool the mixture and remove excess triethyl phosphite by vacuum distillation to yield crude PEG3-bis(phosphonic acid diethyl ester).

-

Step 3: Hydrolysis to PEG3-bis(phosphonic acid)

-

Materials: PEG3-bis(phosphonic acid diethyl ester), dioxane, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve the crude diethyl ester (1 equivalent) in dioxane.

-

Add an excess of concentrated hydrochloric acid (10-20 equivalents).

-

Heat the mixture to reflux (100-110°C) for 12-24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by ion-exchange chromatography or dialysis.

-

Surface Functionalization of Iron Oxide Nanoparticles

This protocol details the ligand exchange process to stabilize hydrophobic iron oxide nanoparticles with PEG3-bis(phosphonic acid).[1]

-

Materials: Oleic acid-coated iron oxide nanoparticles in chloroform, PEG3-bis(phosphonic acid), deionized water, phosphate-buffered saline (PBS, pH 7.4).

-

Procedure:

-

Disperse the hydrophobic iron oxide nanoparticles in chloroform.

-

Dissolve an excess of PEG3-bis(phosphonic acid) in deionized water.

-

Add the aqueous solution of the linker to the nanoparticle dispersion.

-

Sonicate the mixture for 30 minutes to facilitate ligand exchange.

-

Stir vigorously for 24 hours at room temperature.

-

Remove the organic solvent by rotary evaporation.

-

Wash the aqueous dispersion of nanoparticles with deionized water three times using a magnetic separator.

-

Resuspend the final stabilized nanoparticles in PBS.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and logical relationships.

Caption: Synthesis workflow for PEG3-bis(phosphonic acid).

Caption: Experimental workflow for nanoparticle surface functionalization.

Caption: Logical relationship in targeted drug delivery.

Applications in Dental Science

The strong interaction of phosphonic acids with calcium-containing minerals also finds application in dentistry. Phosphonic acid-containing monomers are being explored for use in dental adhesives.[13] These monomers can interact with the hydroxyapatite of tooth enamel and dentin, promoting adhesion between the tooth structure and restorative materials.[9] The formation of a calcium cross-linked network of the phosphonate-containing copolymer can contribute to the formation of a stable hybrid layer.[9] This can lead to improved bond strength and durability of dental restorations.[13]

Conclusion

The phosphonic acid group imparts a unique and highly advantageous set of properties to PEG linkers. Its ability to form strong, stable bonds with metal oxide surfaces makes it an exceptional tool for nanoparticle stabilization, leading to improved performance in drug delivery and diagnostics. Furthermore, its high affinity for bone mineral provides a powerful mechanism for targeted therapies. As research continues to uncover the full potential of these versatile molecules, phosphonic acid-functionalized PEG linkers are poised to play an increasingly important role in the development of advanced therapeutic and diagnostic platforms.

References

- 1. benchchem.com [benchchem.com]